molecular formula C13H16N2OS B1419659 2-Methyl-5-(piperidin-4-yloxy)benzo[D]thiazole CAS No. 951623-91-9

2-Methyl-5-(piperidin-4-yloxy)benzo[D]thiazole

Cat. No. B1419659
M. Wt: 248.35 g/mol
InChI Key: SYSNJAAHMUCGJL-UHFFFAOYSA-N
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Description

2-Methyl-5-(piperidin-4-yloxy)benzo[D]thiazole is a chemical compound with the molecular formula C13H16N2OS and a molecular weight of 248.35 . It is a pale-yellow to yellow-brown solid .


Molecular Structure Analysis

The InChI code for 2-Methyl-5-(piperidin-4-yloxy)benzo[D]thiazole is 1S/C13H16N2OS/c1-9-15-12-8-11 (2-3-13 (12)17-9)16-10-4-6-14-7-5-10/h2-3,8,10,14H,4-7H2,1H3 . This indicates that the molecule contains a benzothiazole ring substituted with a methyl group and a piperidinyl ether group.


Physical And Chemical Properties Analysis

2-Methyl-5-(piperidin-4-yloxy)benzo[D]thiazole is a pale-yellow to yellow-brown solid . It has a molecular weight of 248.35 . The compound should be stored at a temperature of 2-8°C .

Scientific Research Applications

Synthesis and Biological Properties

2-Methyl-5-(piperidin-4-yloxy)benzo[d]thiazole derivatives have been synthesized and evaluated for their biological properties. One study reported the synthesis of new piperidine-substituted benzothiazole derivatives, which showed promising antibacterial and antifungal activities. The synthesis involved reacting ethyl 2-aminobenzo[d]thiazole-6-carboxylate with piperidine, followed by a series of chemical transformations. The biological evaluation of these compounds revealed that specific derivatives possessed good antibacterial and antifungal activities, showcasing their potential in antimicrobial research (Shafi et al., 2021).

Drug Discovery Building Blocks

Benzo[d]thiazole derivatives serve as crucial building blocks in drug discovery due to their diverse bioactivities. A study highlighted an elegant pathway for synthesizing hydroxy-substituted 2-aminobenzo[d]thiazole-6-carboxylic acid derivatives. These compounds offer the possibility for substitution at four different positions on the bicyclic structure, enabling extensive exploration of chemical space around the molecule for potential drug discovery applications (Durcik et al., 2020).

Antimicrobial Activity

Thiazolo[3, 2]pyridines containing the pyrazolyl moiety, synthesized from 2-cyanomethyl-4-thiazolinone and further modified with piperidine, displayed significant antimicrobial activities. These compounds underwent various chemical reactions to yield novel thiazolo[3, 2]pyridine derivatives, which were then evaluated for their antimicrobial properties. The results indicated that certain derivatives exhibited considerable antimicrobial activities, underscoring the therapeutic potential of these compounds (El-Emary et al., 2005).

Anti-Arrhythmic and Antiproliferative Effects

Piperidine-based thiazole, thiadiazole, and triazole derivatives have been synthesized and tested for their anti-arrhythmic activities. The compounds were obtained through various cyclization reactions involving piperidine and demonstrated significant anti-arrhythmic effects in preclinical studies (Abdel‐Aziz et al., 2009). Additionally, thiazolidinone, pyridine, and piperazine-based conjugates have been synthesized, showing potent antiproliferative effects on human leukemic cells. These findings highlight the potential of such compounds in the development of new therapeutic agents for cardiac arrhythmias and cancer treatment (Sharath Kumar et al., 2014).

Safety And Hazards

The compound is associated with several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .

properties

IUPAC Name

2-methyl-5-piperidin-4-yloxy-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2OS/c1-9-15-12-8-11(2-3-13(12)17-9)16-10-4-6-14-7-5-10/h2-3,8,10,14H,4-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYSNJAAHMUCGJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C=CC(=C2)OC3CCNCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-5-(piperidin-4-yloxy)benzo[D]thiazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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